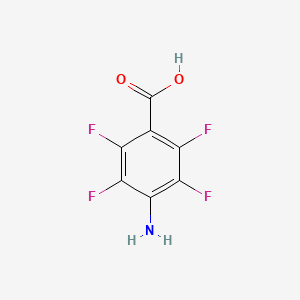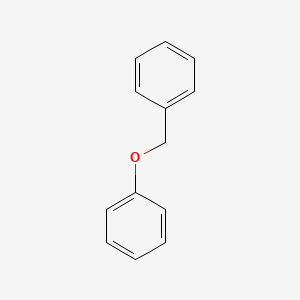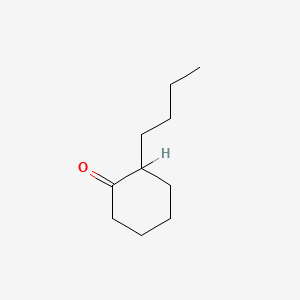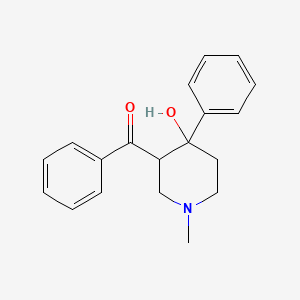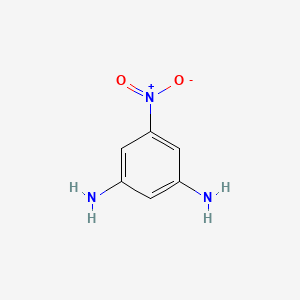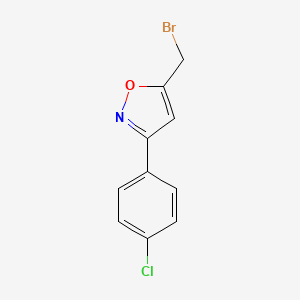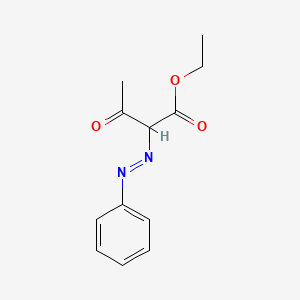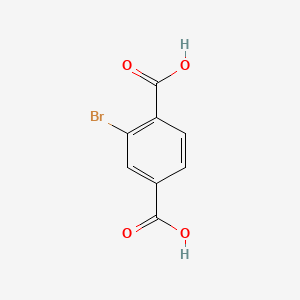
2-Bromoterephthalic acid
Vue d'ensemble
Description
2-Bromoterephthalic acid (2-BrTA) is a brominated organic compound that has been widely studied due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. 2-BrTA has been used in a variety of synthetic reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals. In addition, it has been used for the preparation of various derivatives of 2-BrTA, such as 2-bromo-4-hydroxyterephthalic acid (2-BrHTA), and 2-bromo-3-hydroxyterephthalic acid (2-Br3HTA).
Applications De Recherche Scientifique
Hydrogen-Bonded Network Control
2-Bromoterephthalic acid has been studied for its role in hydrogen-bonded networks. Burke et al. (2003) found that the crystal structures of hydrogen-bonded adducts containing o-bromoterephthalate are virtually identical to those of their terephthalate analogues. This suggests a limited effect of bromine substitution on the orientation of carboxylate groups in metal-organic frameworks, with observed disorder in bromine positions (Burke et al., 2003).
Metal-Organic Frameworks
Winston et al. (2008) explored the use of bromoterephthalate in metal-organic frameworks (MOFs), specifically IRMOF-2, which includes a rotatable bromo-p-phenylene moiety. They observed rotation within these frameworks, highlighting potential applications in electro-optic fields (Winston et al., 2008).
Supramolecular Complexes
Li et al. (2010) examined ZnII, CdII, CoII, and PbII supramolecular complexes assembled from this compound and other co-ligands. These complexes displayed various coordination motifs and extended networks, showcasing the structural diversity achievable with this compound (Li et al., 2010).
Molecular Structure Control
Yasuda et al. (2014) studied the cooperative effect of hydrogen and halogen bonds in the molecular assembly of bromo-substituted terephthalic acid molecules. Their research indicates significant contributions of Br⋯O halogen bonds in two-dimensional molecular assemblies, which is critical for the design of complex molecular architectures (Yasuda et al., 2014).
Noncovalent Interactions in Coordination Polymers
Go et al. (2007) synthesized two-dimensional coordination polymers using uranyl cation and 2-bromoterephthalate. Their findings highlight the impact of bulky substituents in preventing interpenetration and maintaining desired topologies in these structures (Go et al., 2007).
Ionic Liquid Halide Nucleophilicity
Boovanahalli et al. (2004) utilized the high nucleophilicity of bromide ion in ionic liquids for regenerating phenols from ethers, demonstrating a green chemical method for ether cleavage with potential applications in organic synthesis (Boovanahalli et al., 2004).
Metal Oxide Surface Binders
Komati et al. (2018) identified the backbone of this compound as a potential metal oxide anchor, showcasing its application in the design of organic linkers for metal oxide-based hybrid materials (Komati et al., 2018).
Silver Complexes Luminescent Properties
Zhang et al. (2015) synthesized silver-based complexes using this compound, demonstrating their luminescent properties, which can be attributed to ligand-to-metal charge transfer and Ag…Ag interactions (Zhang et al., 2015).
Atom Transfer Radical Polymerization
Zhu et al. (2000) used iron(II) chloride coordinated by isophthalic acid in the atom transfer radical polymerization of methyl methacrylate, demonstrating a controlled polymerization process (Zhu et al., 2000).
Organoclay in Thermotropic Liquid Crystalline Polymer Nanocomposites
Chang et al. (2002) synthesized a thermotropic liquid crystalline polyester from this compound and studied its nanocomposites with organoclay, showing potential for fiber spinning and enhanced mechanical properties (Chang et al., 2002).
Coordination Frameworks with Benzenedicarboxyl Tectons
Li et al. (2010) created a series of silver(I) coordination polymers with this compound, revealing diverse structural patterns and coordination spheres (Li et al., 2010).
Mixed-Linker Concept in MIL-53(Ni) Materials
Bitzer et al. (2020) reported on the synthesis of MIL-53(Ni)-Br(100) and MIL-53(Ni)-Br(50) using 2-bromoterephthalate, expanding the possibilities for tailoring the properties of divalent MIL-53 materials (Bitzer et al., 2020).
Polymer-Based Microfibrillar and Nanofibrillar Composites
Seo and Chang (2017) synthesized liquid crystalline polymers from this compound and examined their nanocomposites, highlighting potential applications in the development of advanced composite materials (Seo and Chang, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is used as a biochemical for proteomics research , which involves the study of proteins, their structures, and functions. Therefore, it can be inferred that the compound may interact with various proteins in the body.
Mode of Action
As an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyes, and agrochemicals , it likely interacts with its targets in a way that facilitates these processes.
Biochemical Pathways
Given its use in proteomics research , it may be involved in various biochemical pathways related to protein synthesis and function.
Pharmacokinetics
It is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
As a biochemical used in proteomics research , it likely has effects at the molecular and cellular level related to protein function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoterephthalic acid. , general factors that could influence its action include temperature, pH, and the presence of other compounds or substances. It is recommended to store this compound in a cool place and keep the container tightly closed in a dry and well-ventilated place .
Analyse Biochimique
Biochemical Properties
2-Bromoterephthalic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes and proteins, facilitating the study of protein structures and functions. The compound’s bromine atom allows it to form strong interactions with biomolecules, enhancing its utility in biochemical assays . For instance, it can act as a ligand in enzyme assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . The bromine atom in the compound enhances its binding affinity, allowing it to interact more effectively with target molecules. This interaction can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in gene expression and metabolic activity, which can be crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Studies have also identified threshold effects, where a certain dosage level must be reached before observable changes occur. High doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter metabolic flux within cells . The compound’s interactions with enzymes such as decarboxylases and synthases play a crucial role in its metabolic effects. These interactions can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s bromine atom enhances its binding affinity, allowing it to accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and functions .
Propriétés
IUPAC Name |
2-bromoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBGNSFASPVGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207320 | |
| Record name | Bromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586-35-6 | |
| Record name | Bromoterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 586-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D55SB5C2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



